molecular formula C18H21FN2O2 B12632552 Azepino[4,5-b]indole-5-carboxylic acid, 8-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester

Azepino[4,5-b]indole-5-carboxylic acid, 8-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester

Cat. No.: B12632552
M. Wt: 316.4 g/mol
InChI Key: LCBILDCOUYKCBK-UHFFFAOYSA-N
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Description

Azepino[4,5-b]indole-5-carboxylic acid, 8-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This particular compound is notable for its unique structure, which includes a fluorine atom and a tetrahydroazepino ring fused to an indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azepino[4,5-b]indole derivatives often involves the Fischer indole synthesis, a classic method that uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . Another approach is the Pictet-Spengler type condensation of tryptamine derivatives with aldehydes or ketones, which has been expanded to include the direct C-H functionalization of 2-alkyl tryptamines . This method allows for the formation of the 7-membered azepino[4,5-b]indole skeleton through a ring-forming process involving aldehydes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Azepino[4,5-b]indole-5-carboxylic acid derivatives undergo various chemical reactions, including:

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses hydrogenation with palladium on carbon or lithium aluminum hydride.

    Substitution: Often involves nucleophilic substitution reactions with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous conditions.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Azepino[4,5-b]indole-5-carboxylic acid derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of azepino[4,5-b]indole-5-carboxylic acid derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, they may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azepino[4,5-b]indole-5-carboxylic acid, 8-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester is unique due to its specific fluorine substitution and the presence of a tetrahydroazepino ring. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H21FN2O2

Molecular Weight

316.4 g/mol

IUPAC Name

propan-2-yl 8-fluoro-1,1-dimethyl-3,6-dihydro-2H-azepino[4,5-b]indole-5-carboxylate

InChI

InChI=1S/C18H21FN2O2/c1-10(2)23-17(22)13-8-20-9-18(3,4)15-12-6-5-11(19)7-14(12)21-16(13)15/h5-8,10,20-21H,9H2,1-4H3

InChI Key

LCBILDCOUYKCBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CNCC(C2=C1NC3=C2C=CC(=C3)F)(C)C

Origin of Product

United States

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